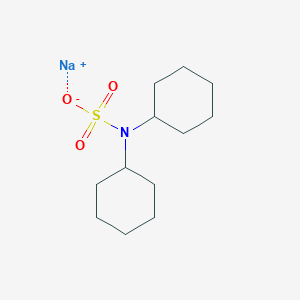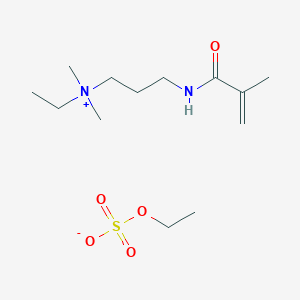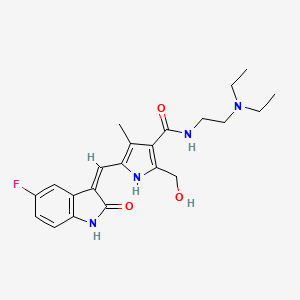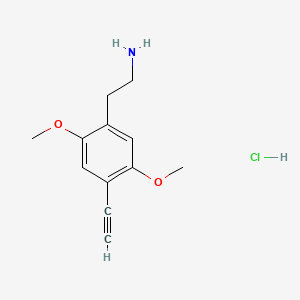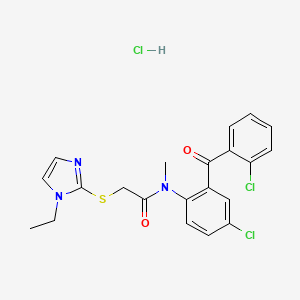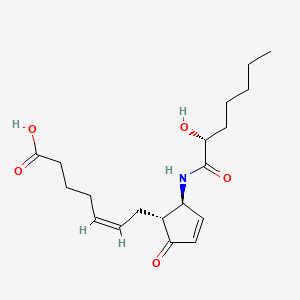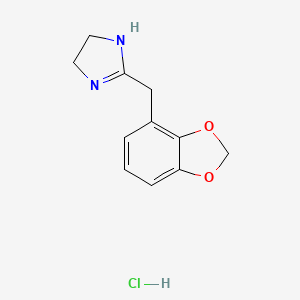
1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-4-yl)methyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-4-yl)methyl)-, monohydrochloride is a chemical compound known for its unique structure and properties. This compound features an imidazole ring fused with a benzodioxole moiety, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-4-yl)methyl)-, monohydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a Friedel-Crafts acylation reaction, where the imidazole ring reacts with a benzodioxole derivative in the presence of a Lewis acid catalyst.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-4-yl)methyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-4-yl)methyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-4-yl)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzodioxole moiety may contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-5-yl)methyl)-, monohydrochloride: Similar structure but with a different substitution pattern on the benzodioxole ring.
1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-6-yl)methyl)-, monohydrochloride: Another isomer with a different substitution pattern.
Uniqueness
1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-4-yl)methyl)-, monohydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
103130-84-3 |
|---|---|
Molekularformel |
C11H13ClN2O2 |
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-4-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-2-8(6-10-12-4-5-13-10)11-9(3-1)14-7-15-11;/h1-3H,4-7H2,(H,12,13);1H |
InChI-Schlüssel |
NBFVUUQGFAUHRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)CC2=C3C(=CC=C2)OCO3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


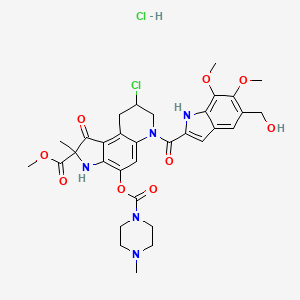
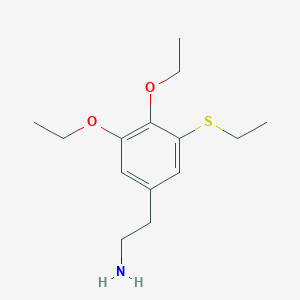
![Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-](/img/structure/B12761654.png)

